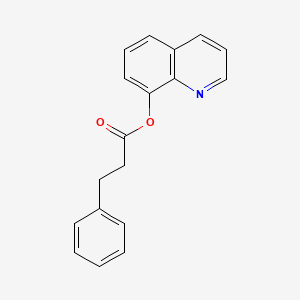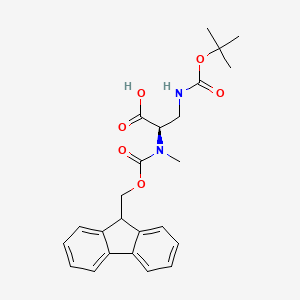
Fmoc-N-Me-D-Dap(Boc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Me-D-Dap(Boc)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of diaminopropionic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Fmoc-N-Me-D-Dap(Boc)-OH typically begins with diaminopropionic acid.
Protection of Amino Groups: The amino groups are protected using Fmoc and Boc protecting groups. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Methylation: The methylation of the nitrogen atom is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: Fmoc-N-Me-D-Dap(Boc)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed:
Deprotected Amino Acid: Removal of Fmoc and Boc groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-N-Me-D-Dap(Boc)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the design and synthesis of modified peptides and proteins for research purposes.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用机制
Mechanism:
Peptide Bond Formation: Fmoc-N-Me-D-Dap(Boc)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid or peptide.
Deprotection: The removal of protecting groups (Fmoc and Boc) is essential for the compound to participate in further reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for the formation of larger peptide chains.
相似化合物的比较
Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-N-Me-D-Dap(Boc)-OH but without the methylation on the nitrogen atom.
Fmoc-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis, with a lysine backbone instead of diaminopropionic acid.
Uniqueness:
Methylation: The presence of the methyl group on the nitrogen atom in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
属性
分子式 |
C24H28N2O6 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-20(21(27)28)26(4)23(30)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m1/s1 |
InChI 键 |
UOXBFJIPNISOMC-HXUWFJFHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


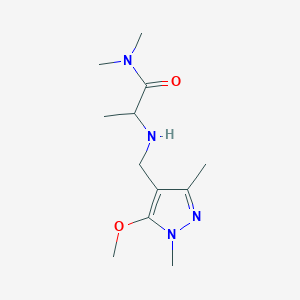
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

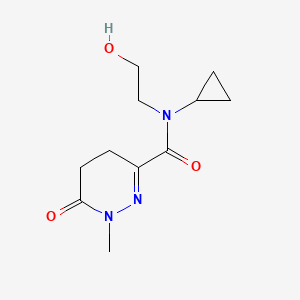
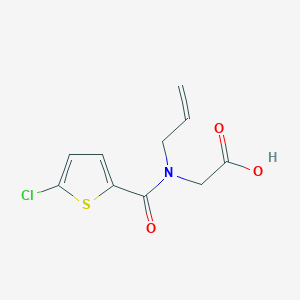
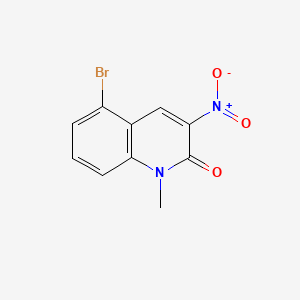
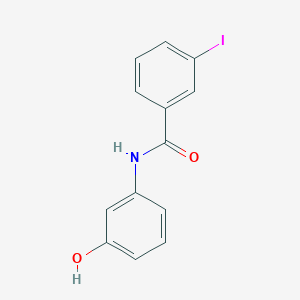

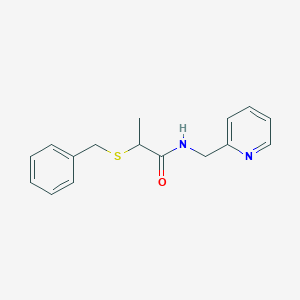
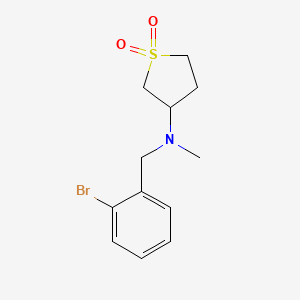
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
